molecular formula C13H11F2N3O2 B2766040 3,4-difluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide CAS No. 1049550-13-1

3,4-difluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Katalognummer: B2766040
CAS-Nummer: 1049550-13-1
Molekulargewicht: 279.247
InChI-Schlüssel: LHJIOQCOUGSPGM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-Difluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of two fluorine atoms at the 3rd and 4th positions of the benzene ring, a pyridazinone moiety, and an ethyl linkage to the benzamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide typically involves multiple steps:

    Formation of the Pyridazinone Moiety: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Ethyl Linkage: The ethyl linkage can be introduced via alkylation reactions using ethyl halides or ethyl sulfonates in the presence of a base.

    Fluorination of the Benzene Ring:

    Formation of the Benzamide Group: The final step involves the coupling of the pyridazinone-ethyl intermediate with a benzoyl chloride derivative under basic conditions to form the benzamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridazinone moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the pyridazinone ring, potentially yielding hydroxylated products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone oxides, while reduction can produce hydroxylated derivatives. Substitution reactions can introduce a wide range of functional groups onto the benzene ring.

Wissenschaftliche Forschungsanwendungen

3,4-Difluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It may be used in the development of new materials with specific properties, such as fluorinated polymers and coatings.

Wirkmechanismus

The mechanism of action of 3,4-difluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,4-Difluorobenzamide: Lacks the pyridazinone moiety and ethyl linkage, resulting in different chemical and biological properties.

    N-(2-(6-Oxopyridazin-1(6H)-yl)ethyl)benzamide:

    3,4-Difluoro-N-(2-(pyridin-2-yl)ethyl)benzamide: Contains a pyridine ring instead of a pyridazinone moiety, leading to different interactions and activities.

Uniqueness

3,4-Difluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide is unique due to the combination of its structural features, including the fluorinated benzene ring, pyridazinone moiety, and ethyl linkage

Biologische Aktivität

3,4-Difluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide is an organic compound classified under benzamides, notable for its unique structural features, including a difluorobenzene moiety and a pyridazinone ring. This compound has garnered interest in medicinal chemistry due to its potential pharmacological applications, particularly as an inhibitor of phosphodiesterase 4 (PDE4), an enzyme associated with various inflammatory and neurodegenerative diseases.

Chemical Structure and Properties

The molecular formula of this compound is C13H11F2N3O2C_{13}H_{11}F_{2}N_{3}O_{2}, with a molecular weight of approximately 279.24 g/mol. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, which are critical for drug development.

Structural Features

FeatureDescription
Fluorine Substituents Enhances lipophilicity and metabolic stability
Pyridazinone Moiety Imparts significant biological activity
Benzamide Group Provides structural integrity and interaction capabilities

The primary mechanism of action for this compound involves its inhibition of PDE4. This inhibition leads to elevated levels of cyclic adenosine monophosphate (cAMP), which is associated with anti-inflammatory effects. PDE4 inhibitors are being explored for their therapeutic potential in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD).

Inhibition of Phosphodiesterase 4 (PDE4)

Research indicates that compounds similar to this compound demonstrate significant inhibitory effects on PDE4. This activity is crucial for modulating inflammatory responses in various diseases.

Interaction with Other Biological Targets

In addition to PDE4, this compound may interact with various enzymes and receptors involved in inflammation and cell signaling pathways. These interactions can influence gene expression and metabolic processes, suggesting a broader pharmacological profile.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Anti-inflammatory Effects : In vitro assays have demonstrated that this compound effectively reduces inflammatory markers in cell cultures exposed to pro-inflammatory stimuli.
  • Respiratory Diseases : A study conducted on animal models indicated that this compound could alleviate symptoms associated with asthma by modulating airway inflammation through PDE4 inhibition.
  • Potential as an HDAC Inhibitor : Preliminary findings suggest that the compound may also exhibit histone deacetylase (HDAC) inhibitory activity, which could further enhance its therapeutic profile in cancer treatment.

Summary of Biological Activities

ActivityTargetEffect
PDE4 InhibitionPhosphodiesterase 4Anti-inflammatory
Gene Expression ModulationVarious Enzymes/ReceptorsAltered gene expression
HDAC InhibitionHistone DeacetylasesPotential anticancer effects

Comparisons with Similar Compounds

Compound NameStructure FeaturesBiological Activity
3,4-DifluorobenzamideLacks pyridazinone moietyReduced anti-inflammatory properties
N-(2-(6-Oxopyridazin-1(6H)-yl)ethyl)benzamideSimilar structure without fluorinationLower potency against PDE4
3,4-Difluoro-N-(2-(pyridin-2-yl)ethyl)benzamideContains pyridine instead of pyridazineDifferent interaction profile

Eigenschaften

IUPAC Name

3,4-difluoro-N-[2-(6-oxopyridazin-1-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2N3O2/c14-10-4-3-9(8-11(10)15)13(20)16-6-7-18-12(19)2-1-5-17-18/h1-5,8H,6-7H2,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHJIOQCOUGSPGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(N=C1)CCNC(=O)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.